

# GNF2133 Dosing for In Vivo Mouse Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: GNF2133

Cat. No.: B15623557

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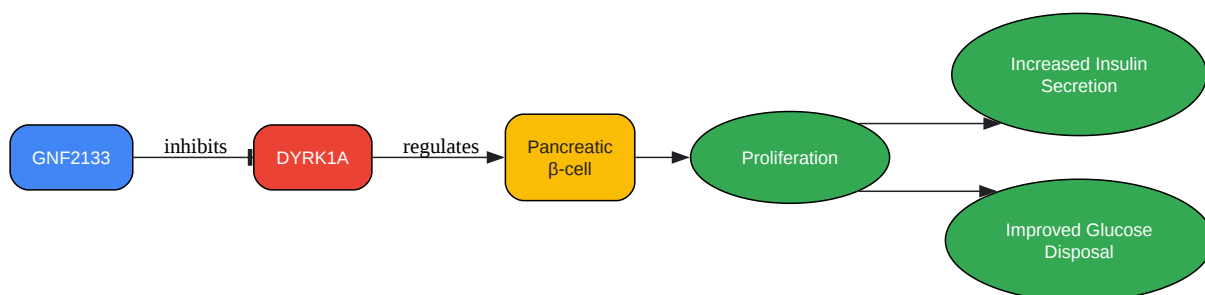
For Researchers, Scientists, and Drug Development Professionals

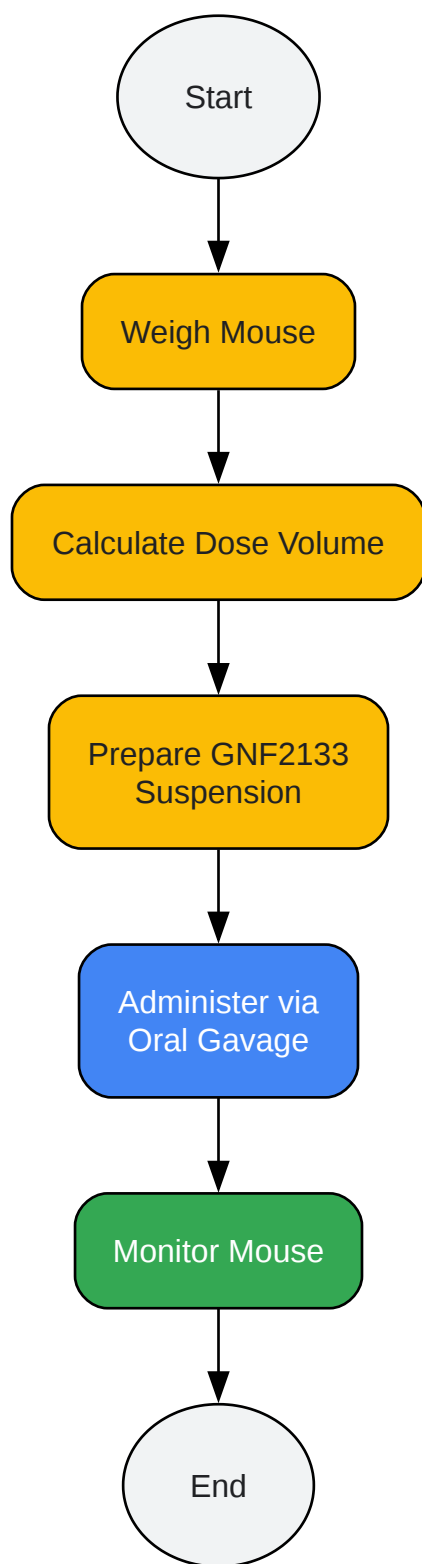
## Abstract

**GNF2133** is a potent, selective, and orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Inhibition of DYRK1A has been shown to promote pancreatic  $\beta$ -cell proliferation, offering a potential therapeutic strategy for type 1 diabetes.[3][4][5][6] This document provides detailed application notes and protocols for the in vivo administration of **GNF2133** in mouse models, with a focus on dosing, vehicle formulation, and relevant experimental procedures.

## Mechanism of Action

**GNF2133** functions by selectively inhibiting the kinase activity of DYRK1A.[1][2] This inhibition leads to the proliferation of both rodent and human  $\beta$ -cells, thereby increasing  $\beta$ -cell mass.[3][4][5][6] An expanded  $\beta$ -cell population can enhance insulin secretion and improve glucose disposal, addressing the underlying cause of hyperglycemia in certain diabetes models.[1][3]





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